N-ethyl-2-phenylpropan-1-amine
Description
Historical Context and Nomenclature within Phenethylamine (B48288) and Substituted Amphetamine Classes
N-ethyl-2-phenylpropan-1-amine belongs to the phenethylamine class, a large group of compounds characterized by a phenylethylamine backbone. evitachem.com Its more specific classification is as a substituted amphetamine. The nomenclature reflects its chemical structure: the "N-ethyl" prefix indicates an ethyl group attached to the nitrogen (N) atom of the amphetamine core, and "2-phenylpropan-1-amine" describes the main carbon chain with a phenyl group at the second position. nih.gov
The compound, also known as etilamfetamine, was developed in the early 20th century. bionity.com Historically, related amphetamine derivatives were investigated for various pharmacological effects, and N-ethylamphetamine was used as an appetite suppressant in the 1950s. bionity.com However, it was not as widely adopted as other compounds like dextroamphetamine. bionity.com
A significant aspect of its history is tied to the metabolism of other pharmaceutical compounds. For instance, this compound is a known metabolite of fenproporex, a stimulant developed in the 1960s and used as an anorectic. cdnsciencepub.comwikipedia.orgredalyc.org The metabolic conversion of fenproporex to amphetamine and ethylamphetamine is a key consideration in both therapeutic and forensic contexts. cdnsciencepub.comredalyc.orgresearchgate.net This metabolic relationship underscores the importance of understanding the transformation of such compounds within biological systems.
Structural Classification and Isomeric Considerations
The chemical structure of this compound is central to its classification and properties. It is a secondary amine featuring a phenyl ring attached to a propyl chain, with an ethylamino group. vulcanchem.com The core structure is 1-phenylpropan-2-amine (amphetamine), with an ethyl group substituting one of the hydrogens on the terminal amine. This substitution defines it as an N-alkylated amphetamine.
A critical feature of its structure is the presence of a chiral center at the alpha-carbon (the carbon atom adjacent to the nitrogen). vulcanchem.com This chirality means the compound exists as two distinct stereoisomers, or enantiomers: (R)-N-ethyl-2-phenylpropan-1-amine and (S)-N-ethyl-2-phenylpropan-1-amine. ontosight.ai These enantiomers are non-superimposable mirror images of each other, and this difference in three-dimensional arrangement can lead to different interactions with biological systems and, consequently, different pharmacological profiles. ontosight.ai The separation of these isomers was a subject of chemical literature as early as 1959. drugfuture.com
Significance in Contemporary Chemical and Pharmacological Investigations
In modern scientific research, this compound is significant for several reasons. Primarily, it serves as an important analytical reference standard in forensic toxicology and anti-doping laboratories. caymanchem.com Due to its status as a metabolite of drugs like fenproporex, its detection is crucial for accurately interpreting toxicological results. researchgate.netnih.gov Validated analytical methods, such as those using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for its sensitive and selective detection in biological matrices like urine and blood. nih.govmostwiedzy.pl
The compound is also studied in pharmacological research to understand structure-activity relationships within the amphetamine class. solubilityofthings.com By comparing the effects of different N-alkyl substitutions (e.g., methyl vs. ethyl), researchers can investigate how these molecular modifications influence interactions with neurotransmitter systems. ontosight.ai While less studied than its counterparts, it is recognized as a central nervous system stimulant. bionity.comsolubilityofthings.com Its structural similarity to other psychoactive substances makes it a compound of interest for potential therapeutic effects and for understanding the broader pharmacological landscape of phenethylamines. evitachem.comsolubilityofthings.com
Table of Chemical Identifiers
| Identifier Type | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number | 52497-69-5 |
| PubChem CID | 15788198 |
| Molecular Formula | C11H17N |
| Molecular Weight | 163.26 g/mol |
| InChI | InChI=1S/C11H17N/c1-3-12-9-10(2)11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3 |
| InChIKey | YRJYTEMOKSUBHJ-UHFFFAOYSA-N |
| SMILES | CCNCC(C)C1=CC=CC=C1 |
Source: nih.gov
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-2-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-12-9-10(2)11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJYTEMOKSUBHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30578308 | |
| Record name | N-Ethyl-2-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52497-69-5 | |
| Record name | N-Ethyl-2-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Ethyl 2 Phenylpropan 1 Amine and Analogues
Classical Organic Synthesis Routes
The foundational methods for synthesizing N-ethyl-2-phenylpropan-1-amine rely on well-established organic reactions. These routes are characterized by their use of readily available precursors and reagents, though they may sometimes lack the stereospecificity of more modern techniques.
Reductive Amination Strategies
Reductive amination is a cornerstone in the synthesis of amines, including this compound. wikipedia.orgmasterorganicchemistry.com This method involves the reaction of a carbonyl compound, in this case, a ketone, with an amine in the presence of a reducing agent. wikipedia.org The reaction proceeds through an imine intermediate, which is then reduced to the final amine product. wikipedia.orgmasterorganicchemistry.com
A primary pathway for synthesizing this compound is the reductive amination of phenyl-2-propanone (also known as phenylacetone (B166967) or P2P) with ethylamine (B1201723). This reaction is analogous to the synthesis of other secondary amines where a ketone is reacted with a primary amine. masterorganicchemistry.com Various reducing agents can be employed to facilitate the reduction of the intermediate imine.
One of the classical methods for reductive amination is the Leuckart reaction . wikipedia.org This reaction utilizes formic acid or its derivatives, such as ammonium (B1175870) formate (B1220265) or formamide, as both the reducing agent and the nitrogen source. wikipedia.orgalfa-chemistry.com The reaction is typically carried out at high temperatures. wikipedia.org While effective, the Leuckart-Wallach reaction conditions can be harsh and may lead to the formation of N-formylated byproducts. alfa-chemistry.comresearchgate.net
More contemporary reductive amination protocols often employ milder and more selective reducing agents. Sodium borohydride (B1222165) (NaBH₄) and its derivatives, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), are commonly used. masterorganicchemistry.commasterorganicchemistry.com Sodium borohydride is a versatile reagent capable of reducing aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.com In the context of reductive amination, it effectively reduces the imine intermediate formed from the condensation of the ketone and amine. masterorganicchemistry.com The use of these borohydride reagents often provides better yields and cleaner reactions compared to the classical Leuckart conditions. masterorganicchemistry.com
| Reductive Amination Method | Reagents | Key Features |
| General Reductive Amination | Phenyl-2-propanone, Ethylamine, Reducing Agent (e.g., H₂/Catalyst, NaBH₄) | Forms an imine intermediate which is subsequently reduced. wikipedia.orgmasterorganicchemistry.com |
| Leuckart Reaction | Phenyl-2-propanone, Ethylamine, Formic Acid/Formamide | A classic method using formic acid derivatives as the reducing agent; often requires high temperatures. wikipedia.orgcas.cz |
| Borohydride Reduction | Phenyl-2-propanone, Ethylamine, Sodium Borohydride (NaBH₄) | A milder and often more efficient method for reducing the imine intermediate. masterorganicchemistry.commasterorganicchemistry.com |
Precursor Chemistry and Intermediate Transformations
The synthesis of this compound is intrinsically linked to the availability and synthesis of its key precursor, phenyl-2-propanone (P2P). wikipedia.org There are numerous synthetic routes to obtain P2P from various starting materials.
One common industrial method involves the gas-phase ketonic decarboxylation of phenylacetic acid with acetic acid over a ceria-alumina solid acid catalyst. wikipedia.org Other laboratory-scale syntheses include the Friedel-Crafts alkylation of benzene (B151609) with chloroacetone (B47974) in the presence of an aluminum chloride catalyst. wikipedia.orgacs.org Phenyl-2-propanone can also be synthesized from halobenzenes, such as bromobenzene (B47551) or iodobenzene, by reacting them with acetone (B3395972) enolates. mdma.ch
Another significant precursor is 2-phenylpropanal (B145474). mdma.ch This aldehyde can be rearranged to form phenyl-2-propanone. mdma.chsciencemadness.org This isomerization can be catalyzed by agents such as mercuric chloride or sulfuric acid. mdma.ch Alternatively, passing the vapor of 2-phenylpropanal over an iron zeolite catalyst at high temperatures can also yield phenyl-2-propanone. mdma.chsciencemadness.org
The transformation of these precursors into intermediates suitable for amination is a critical step. For instance, the direct use of 2-phenylpropanal in reductive amination with ethylamine would lead to this compound.
| Precursor | Transformation | Resulting Intermediate for Amination |
| Phenylacetic Acid | Ketonization with acetic acid | Phenyl-2-propanone wikipedia.org |
| Benzene | Friedel-Crafts alkylation with chloroacetone | Phenyl-2-propanone wikipedia.orgacs.org |
| 2-Phenylpropanal | Isomerization (e.g., with H₂SO₄) | Phenyl-2-propanone mdma.ch |
| α-Methylstyrene | Oxidation | 2-Phenylpropanal mdma.ch |
Biocatalytic and Enantioselective Synthesis Approaches
Modern synthetic chemistry increasingly focuses on the development of environmentally benign and highly selective reactions. Biocatalytic and enantioselective methods for the synthesis of chiral amines like this compound are at the forefront of this movement, offering pathways to enantiomerically pure products.
Transaminase-Mediated Synthesis
Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. researchgate.net This biocatalytic approach is highly attractive for the synthesis of chiral amines due to its high enantioselectivity and mild reaction conditions. researchgate.net The synthesis of enantiopure 1-phenylpropan-2-amine derivatives has been successfully achieved using transaminases, demonstrating the applicability of this method to analogues of this compound. researchgate.net
In a typical transaminase-mediated synthesis, a prochiral ketone like phenyl-2-propanone can be converted into a chiral amine. researchgate.net The choice of the transaminase enzyme is crucial as it determines the stereochemical outcome of the reaction, yielding either the (R)- or (S)-enantiomer. Isopropylamine is often used as the amino donor, and the equilibrium of the reaction can be shifted towards the product by removing the acetone byproduct. researchgate.net This method represents a green and efficient alternative to classical chemical routes. researchgate.net
Chiral Catalyst and Auxiliary Applications
The use of chiral catalysts and auxiliaries is a powerful strategy for achieving enantioselective synthesis. In the context of this compound, this can be applied to the reductive amination process. Asymmetric reductive amination involves the use of a chiral catalyst to induce stereoselectivity in the reduction of the imine intermediate. wikipedia.org
For example, the catalytic addition of diorganozinc reagents to imines in the presence of a chiral ligand can produce enantiomerically enriched amines. orgsyn.org Similarly, chiral phosphinic amides have been used as auxiliaries to direct the stereochemical outcome of additions to imines. orgsyn.org Another approach involves the asymmetric transformation of racemic α-substituted carbonyl compounds, such as 2-phenylpropanal, via the formation of enamines with chiral acids. oup.com
Control of Enantiomeric Purity in Synthesis
Achieving high enantiomeric purity is a critical aspect of synthesizing chiral compounds. In the case of this compound, which possesses a chiral center, controlling the stereochemical outcome of the synthesis is paramount.
In biocatalytic methods, the enantiomeric purity is primarily determined by the inherent stereoselectivity of the chosen enzyme. researchgate.net Screening different transaminases can identify the optimal biocatalyst for producing the desired enantiomer with high enantiomeric excess (ee). researchgate.net
In chemical synthesis, the choice of chiral catalyst or auxiliary is the key determinant of enantiomeric purity. orgsyn.org The reaction conditions, such as temperature and solvent, can also significantly influence the stereoselectivity. oup.com For instance, in the asymmetric transformation of 2-phenylpropanal, the reaction temperature has a notable effect on the specific rotation of the product, indicating a shift in the enantiomeric composition. oup.com The separation of enantiomers can also be achieved through classical resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.
Scalability Considerations for Research Applications
When synthesizing compounds like this compound for research purposes, scalability is a critical factor that influences the choice of synthetic methodology. While a laboratory-scale synthesis might prioritize novelty or simplicity, scaling up, even to produce gram or kilogram quantities for extensive studies, requires a focus on efficiency, cost, safety, and robustness.
Modern catalytic approaches offer significant advantages for scalable synthesis. Catalytic reductive amination using hydrogen gas is highly atom-economical. However, scaling this process requires specialized high-pressure hydrogenation equipment. chemicalbook.com The development of transfer hydrogenation systems, which use safer, liquid hydrogen donors like formic acid or isopropanol, can mitigate these risks. organic-chemistry.org The efficiency of the catalyst is paramount for scalability. Research focuses on developing catalysts with high turnover numbers (TON) and turnover frequencies (TOF), allowing for very low catalyst loadings (e.g., 0.05 mol%), which is both cost-effective and simplifies product purification by reducing metal contamination. rsc.org For instance, a [Cp*IrCl₂]₂ catalyzed hydrogen borrowing reaction was successfully scaled to produce 4.81 kg of a pharmaceutical intermediate, demonstrating the industrial viability of such methods. rsc.org
The choice of starting materials is also a key consideration. A scalable process should ideally utilize readily available and inexpensive precursors. A patent for the synthesis of related 2-methyl-1-substituted phenyl-2-propanamine compounds highlights the importance of operational simplicity and improving the total yield for practical applications. google.com
Biocatalytic methods are increasingly considered for scalable synthesis due to their high selectivity, mild reaction conditions (often in water at or near room temperature), and environmental benefits. researchgate.net The use of whole-cell biocatalysts or immobilized enzymes can simplify catalyst handling and recovery, making the process more economically viable on a larger scale. The development of robust enzyme libraries and protein engineering techniques allows for the optimization of catalysts for specific substrates and desired process parameters, enhancing their applicability for producing research-grade and industrial quantities of chiral amines. researchgate.net
Table 2: Scalability Factors of Different Synthetic Strategies
| Synthetic Strategy | Key Advantages for Scalability | Key Challenges for Scalability |
|---|---|---|
| Stoichiometric Reduction (e.g., LiAlH₄) | Well-established laboratory procedures. | Poor atom economy, safety hazards, difficult workup. |
| Catalytic Hydrogenation (H₂ gas) | High atom economy, clean process. | Requires high-pressure equipment, handling of flammable gas. chemicalbook.com |
| Catalytic Transfer Hydrogenation | Milder conditions, avoids high-pressure H₂. | Catalyst cost and separation, optimization of hydrogen donor. organic-chemistry.org |
| Hydrogen Borrowing Catalysis | High atom economy, uses alcohols as feedstock. | Catalyst sensitivity, may require higher temperatures. rsc.org |
| Biocatalysis (Enzymatic) | High chemo- and enantioselectivity, mild conditions, green process. | Enzyme stability and cost, substrate scope limitations, downstream processing. researchgate.net |
Advanced Analytical Methodologies for N Ethyl 2 Phenylpropan 1 Amine Research
Chromatographic Techniques in Research
Chromatographic methods, particularly when coupled with mass spectrometry, are indispensable tools for the analysis of N-ethyl-2-phenylpropan-1-amine. These techniques offer high selectivity and sensitivity, which are essential for its detection in complex mixtures.
Method Development for Enhanced Selectivity and Sensitivity (e.g., LC-MS/MS, GC-MS)
The development of robust analytical methods is critical for the unambiguous identification and quantification of this compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the premier techniques employed for this purpose due to their superior selectivity and sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS methods are frequently developed for the analysis of phenethylamine (B48288) analogs. These methods often involve a protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column. nih.gov The use of a gradient elution with a mobile phase consisting of acetonitrile (B52724) and formic acid in water generally provides good separation and signal enhancement. nih.gov The mass spectrometer is typically operated in the positive electrospray ionization (ESI+) mode, with multiple reaction monitoring (MRM) used for quantification, enhancing the specificity of detection. nih.govscribd.com The development of such methods includes validation of parameters like selectivity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.gov For instance, a developed LC-MS/MS method for a structural isomer, methyl-(2-phenyl-propyl)-amine, demonstrated a linear response with a high correlation coefficient (r² >0.999). exlibrisgroup.com
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is another powerful technique for the analysis of this compound and its isomers. nih.govnih.gov For GC-MS analysis, derivatization of the amine with an agent like trifluoroacetic anhydride (B1165640) (TFAA) is a common practice to improve chromatographic properties and thermal stability. scholars.direct The separation is typically achieved on a capillary column, and the mass spectrometer is operated in electron ionization (EI) mode. nih.gov A validated GC-MS method for the quantification of a related compound, N,N-dimethyl-2-phenylpropan-1-amine, in urine showed a linear calibration range of 100 to 7500 ng/mL, with an LOD of 13.9 ng/mL and an LOQ of 42.2 ng/mL. nih.gov The specificity of GC-MS allows for the differentiation of isomers based on their retention times and mass spectra. exlibrisgroup.com
Table 1: Comparison of Chromatographic Method Parameters
| Parameter | LC-MS/MS | GC-MS |
|---|---|---|
| Sample Preparation | Protein Precipitation, Liquid-Liquid Extraction | Derivatization (e.g., with TFAA) |
| Separation Column | C18 reversed-phase | Capillary column (e.g., DB-5ms) |
| Ionization Mode | Electrospray Ionization (ESI) | Electron Ionization (EI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Full Scan / Selected Ion Monitoring (SIM) |
| Key Advantages | High throughput, suitable for polar and non-volatile compounds | High resolution, characteristic fragmentation patterns |
Application in Complex Biological Matrices (non-human, research samples)
The analysis of this compound in complex biological matrices, such as those encountered in non-human research settings, presents unique challenges due to the presence of interfering endogenous substances. researchgate.net The developed chromatographic methods must be robust enough to overcome these matrix effects. nih.gov
In research applications, methods like LC-MS/MS and GC-MS are employed to detect and quantify phenethylamine analogs in various biological samples. nih.govresearchgate.net Sample preparation is a critical step to enhance selectivity and sensitivity. researchgate.net Techniques such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly used to isolate the analyte from the matrix. nih.govscholars.direct For example, a study on the analysis of designer drugs in serum utilized SPE for sample cleanup before LC-MS/MS analysis. scribd.com The choice of extraction method depends on the specific matrix and the physicochemical properties of the analyte. researchgate.net
The validation of these methods in biological matrices includes the assessment of matrix effects, which can cause ion suppression or enhancement in LC-MS/MS. nih.gov This is typically evaluated by comparing the response of the analyte in the matrix extract to its response in a neat solution. nih.gov For GC-MS analysis, the removal of water and other interfering components is crucial, often achieved through extraction and derivatization steps. scholars.direct The successful application of these methods enables the reliable determination of this compound concentrations in non-human research samples, providing valuable data for pharmacokinetic and metabolic studies.
Spectroscopic Characterization in Advanced Research
Spectroscopic techniques are fundamental in the unequivocal structural elucidation and characterization of this compound. These methods provide detailed information about the molecule's connectivity, three-dimensional structure, and fragmentation behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the precise structure of organic molecules like this compound. nih.gov Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. ajol.info
In the ¹H NMR spectrum of this compound, one would expect to see distinct signals corresponding to the aromatic protons on the phenyl ring, the methine proton, the methylene (B1212753) protons of the ethyl and propyl groups, and the methyl protons. tib.eu The chemical shifts, splitting patterns (multiplicity), and integration of these signals allow for the assignment of each proton to its specific position in the molecule.
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. nih.gov For this compound, distinct signals would be observed for the carbons of the phenyl ring, the methine carbon, the methylene carbons, and the methyl carbons. ajol.info Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the structure.
Mass Spectrometry for Fragmentation Pattern Analysis
Mass spectrometry (MS) is a crucial tool for determining the molecular weight and analyzing the fragmentation pattern of this compound. nih.gov When subjected to ionization in a mass spectrometer, the molecule fragments in a characteristic manner, providing a unique "fingerprint."
The fragmentation of aliphatic amines is typically dominated by alpha-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu For this compound, this would involve the loss of an ethyl radical or a phenylpropyl radical. The base peak in the mass spectrum of secondary amines often results from this alpha-cleavage. libretexts.org The molecular ion peak for a monoamine will have an odd m/z value. miamioh.edu The analysis of these fragmentation patterns is essential for distinguishing it from its structural isomers, such as methamphetamine, which can produce very similar mass spectra under certain conditions. exlibrisgroup.comresearchgate.net
Table 2: Predicted Key Mass Fragments for this compound
| Fragment | Proposed Structure | m/z (mass-to-charge ratio) |
|---|---|---|
| Molecular Ion [M]⁺ | [C₁₁H₁₇N]⁺ | 163 |
| Alpha-Cleavage Product 1 | [CH₂=NHCH₂CH₃]⁺ | 58 |
| Alpha-Cleavage Product 2 | [C₆H₅CH(CH₃)CH₂]⁺ | 119 |
| Tropylium Ion | [C₇H₇]⁺ | 91 |
X-ray Crystallography for Solid-State Structure Determination
Chiral Separation Techniques for Enantiomer Analysis
The analysis of this compound enantiomers is a critical aspect of its research, as stereoisomers of phenethylamine compounds often exhibit distinct pharmacological and toxicological profiles. The separation and quantification of the (R)- and (S)-enantiomers are typically achieved through chiral chromatographic techniques, which can be broadly categorized into indirect and direct methods. These methods are essential for determining the enantiomeric purity of synthesized batches and for studying stereoselective phenomena.
Indirect methods involve the derivatization of the enantiomeric amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, possessing different physicochemical properties, can then be separated on a standard achiral chromatographic column. A common approach for phenylethylamines involves derivatization with reagents like S-(-)-N-(fluoroacyl)-prolyl chloride. nih.gov The resulting diastereomeric amides can be effectively separated and quantified using gas chromatography (GC) coupled with a mass spectrometer (MS) or a flame ionization detector (FID). nih.govresearchgate.net This technique is highly sensitive and has been successfully applied to various amphetamine analogues in forensic and biological samples. nih.govoup.com
Direct chiral separation, which avoids the need for derivatization, is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. High-performance liquid chromatography (HPLC) is the most prevalent technique for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the enantioseparation of a broad range of chiral compounds, including amines. For instance, a method developed for the closely related compound 2-phenylpropan-1-amine utilizes a Chiralpak IA column, demonstrating excellent separation. rsc.org Given the structural similarity, this method provides a strong starting point for the analysis of this compound.
Another important class of CSPs for phenethylamine analysis is based on cyclodextrins. nih.gov Immobilized β-cyclodextrin selectors have been used to develop enantioselective HPLC methods for amphetamine and its analogues without derivatization. ies.gov.pl The choice of mobile phase, often a mixture of an organic solvent like methanol (B129727) or acetonitrile with an aqueous buffer, is crucial for achieving optimal resolution. nih.govbohrium.com
Capillary electrophoresis (CE) represents another powerful tool for chiral separations. mdpi.com In this technique, a chiral selector, typically a cyclodextrin (B1172386) derivative, is added to the background electrolyte. ojp.gov The differential interaction between the enantiomers and the chiral selector leads to different electrophoretic mobilities, enabling their separation. This method is known for its high efficiency, rapid method development, and low consumption of reagents. mdpi.com
While specific, published research focusing exclusively on the chiral separation of this compound is not extensively detailed in the literature, the well-established methodologies for structurally analogous phenylethylamines provide robust frameworks for its analysis.
Detailed Research Findings
The following tables summarize typical conditions used for the chiral separation of compounds structurally related to this compound, providing a basis for method development.
Table 1: Indirect Enantiomer Analysis by Gas Chromatography (Post-Derivatization) This table presents a representative method for the analysis of phenethylamine enantiomers after conversion to diastereomers.
| Parameter | Condition |
| Analyte Class | Phenethylamine Drugs |
| Derivatization Agent | S-(-)-N-(trifluoroacetyl)-prolyl chloride (TFAPC) |
| Chromatography | Capillary Gas Chromatography (CGC) nih.gov |
| Column | Achiral capillary column |
| Detector | Mass Spectrometry (MS) or Flame Ionization (FID) nih.gov |
| Application Note | This method converts the enantiomers into diastereomeric amides, which are then separated on a standard column. It has proven effective for forensic analysis of amphetamine and methamphetamine. nih.govresearchgate.net |
Table 2: Direct Enantiomer Analysis by Chiral HPLC This table details established HPLC methods for direct separation of phenethylamine analogues on Chiral Stationary Phases (CSPs).
| Parameter | Method 1 | Method 2 |
| Analyte Example | 2-Phenylpropan-1-amine rsc.org | Amphetamine Analogues ies.gov.pl |
| Column (CSP) | Chiralpak IA (amylose derivative) rsc.org | Immobilized native β-cyclodextrin ies.gov.pl |
| Mobile Phase | n-hexane:isopropanol (97:3) + 0.01% ethylenediamine (B42938) rsc.org | Methanol/aqueous buffer ies.gov.pl |
| Flow Rate | 0.7 mL/min rsc.org | Not specified |
| Detection | UV | UV |
| Key Finding | Excellent resolution of 2-phenylpropan-1-amine enantiomers, a close structural analogue. rsc.org | Effective for separating various underivatized amphetamine analogues, highlighting the utility of cyclodextrin CSPs. ies.gov.pl |
Table 3: Direct Enantiomer Analysis by Chiral Capillary Electrophoresis This table outlines a capillary electrophoresis method for the simultaneous separation of multiple chiral drugs.
| Parameter | Condition |
| Analyte Class | Amphetamine and Piperazine Drugs ojp.gov |
| Technique | Capillary Electrophoresis (CE) |
| Chiral Selector | 20 mM Hydroxypropyl-β-cyclodextrin ojp.gov |
| Background Electrolyte | 200 mM phosphate (B84403) buffer (pH 2.8) ojp.gov |
| Detection | UV-spectral data |
| Application Note | Successfully separated four chiral amphetamine compounds in under 23 minutes, demonstrating the speed and efficiency of CE for enantiomer analysis. ojp.gov |
Investigation of Molecular Interactions and Pharmacological Mechanisms of N Ethyl 2 Phenylpropan 1 Amine
In Vitro and Ex Vivo Studies of Neurotransmitter Transporter Interactions
Studies utilizing rat brain synaptosomes have been conducted to determine the effects of 2-phenylpropan-1-amine (BMPEA) and its N-methyl analog (MPPA) on monoamine transporters. These compounds were evaluated for their ability to act as substrate-type releasing agents at transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). nih.gov
In functional assays using rat brain synaptosomes, both 2-phenylpropan-1-amine (BMPEA) and N-methyl-2-phenylpropan-1-amine (MPPA) were identified as substrates for the dopamine transporter, meaning they induce dopamine release. nih.gov However, their potency was found to be at least ten times lower than that of their structural isomer, amphetamine. nih.gov The N,N-dimethyl analog, DMPPA, was inactive at the dopamine transporter. nih.gov
The releasing actions of both BMPEA and MPPA were found to be more potent at the norepinephrine transporter than at the dopamine transporter. nih.gov
Table 1: Dopamine Release Activity for 2-Phenylpropan-1-amine Analogs Data from functional assays in rat brain synaptosomes.
| Compound | EC₅₀ (nM) for [³H]Dopamine Release |
| 2-phenylpropan-1-amine (BMPEA) | 313 |
| N-methyl-2-phenylpropan-1-amine (MPPA) | 574 |
| N,N-dimethyl-2-phenylpropan-1-amine (DMPPA) | > 10,000 |
| EC₅₀ (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. A lower value indicates higher potency. Data sourced from Schindler et al., 2019. nih.gov |
Similar to their effects on DAT, both 2-phenylpropan-1-amine (BMPEA) and N-methyl-2-phenylpropan-1-amine (MPPA) are substrate-type releasing agents at the norepinephrine transporter. nih.govwikipedia.org Their activity is more potent at NET compared to DAT. nih.gov The N,N-dimethyl analog (DMPPA) was found to be a weak substrate at NET. nih.gov Phenpromethamine (MPPA) is characterized as a norepinephrine-dopamine releasing agent based on these findings. wikipedia.org
Table 2: Norepinephrine Release Activity for 2-Phenylpropan-1-amine Analogs Data from functional assays in rat brain synaptosomes.
| Compound | EC₅₀ (nM) for [³H]Norepinephrine Release |
| 2-phenylpropan-1-amine (BMPEA) | 41 |
| N-methyl-2-phenylpropan-1-amine (MPPA) | 154 |
| N,N-dimethyl-2-phenylpropan-1-amine (DMPPA) | 1344 |
| EC₅₀ (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. A lower value indicates higher potency. Data sourced from Schindler et al., 2019. nih.gov |
In vitro functional assays demonstrated that 2-phenylpropan-1-amine (BMPEA) and its N-methyl (MPPA) and N,N-dimethyl (DMPPA) analogs are weak or inactive at the serotonin transporter. nih.gov The EC₅₀ values for all three compounds were determined to be greater than 10,000 nM, indicating a negligible effect on serotonin release at concentrations where they affect dopamine and norepinephrine transporters. nih.gov
Receptor Binding Profiling (non-human, in vitro)
To identify potential non-transporter sites of action, 2-phenylpropan-1-amine (BMPEA) and its N-methyl and N,N-dimethyl analogs were screened against a panel of G protein-coupled receptors (GPCRs). nih.gov
Radioligand binding assays were performed to screen 2-phenylpropan-1-amine (BMPEA) and its analogs against a range of human adrenergic receptors. The results showed that these compounds possess a low affinity for the tested adrenergic receptors, with Kᵢ values greater than 10,000 nM for α₁, α₂ₐ, α₂ₑ, β₁, and β₂ receptors. nih.govresearchgate.net This indicates that the direct binding to these adrenergic receptors is not a primary mechanism of action for these compounds. nih.gov
A broader screening of 2-phenylpropan-1-amine (BMPEA) and its analogs against various GPCRs did not reveal any significant binding affinities. nih.gov The study concluded that these radioligand binding assays failed to identify any non-transporter sites of action that could explain the biological effects of BMPEA or its analogs. nih.govresearchgate.net The parent compound, 2-phenylpropan-1-amine, is known to be an agonist at the human trace amine-associated receptor 1 (TAAR1). ebi.ac.uk
Other Relevant Neuroreceptor Systems (e.g., 5-HT2A, Histamine (B1213489) H3)
Serotonin 5-HT2A Receptor
The serotonin 2A (5-HT2A) receptor is a critical target for a subset of phenylalkylamine compounds, notably psychedelic phenethylamines and phenylisopropylamines. researchgate.netacs.org The activation of this receptor is recognized as the principal mechanism underlying the effects of serotonergic psychedelics. researchgate.netacs.org Extensive structure-activity relationship (SAR) analyses have demonstrated that the substitution patterns on both the phenyl ring and the amine group are crucial for determining binding affinity and functional activity at the 5-HT2A receptor. researchgate.netwikipedia.org
For simpler phenylalkylamines that lack ring substitutions, such as N-ethyl-2-phenylpropan-1-amine, pronounced direct agonist activity at the 5-HT2A receptor is not anticipated. Potent agonism typically necessitates specific ring substitutions, for instance, the presence of methoxy (B1213986) groups at the 2- and 5-positions. acs.orgwikipedia.org Nevertheless, some phenylalkylamines have been shown to function as antagonists or weak partial agonists at this site. wikipedia.org One study highlighted that the lipophilicity of substituents could modulate a compound's efficacy. researchgate.net While direct binding data for this compound at the 5-HT2A receptor is not available in the reviewed literature, research on its structural isomer, amphetamine (1-phenylpropan-2-amine), indicates that its primary pharmacological actions are focused on monoamine transporters rather than high-affinity binding to 5-HT2A receptors. researchgate.net It is therefore inferred that any interaction of this compound with the 5-HT2A receptor is likely to be of low affinity.
Histamine H3 Receptor
The histamine H3 receptor (H3R) functions as a presynaptic autoreceptor and heteroreceptor within the central nervous system, regulating the release of histamine and other key neurotransmitters like acetylcholine (B1216132) and norepinephrine. nih.govresearchgate.net Consequently, H3R antagonists and inverse agonists are actively investigated for their therapeutic potential in treating various neurological conditions by augmenting neurotransmitter release. nih.govsemanticscholar.org
The established pharmacophore for high-affinity H3R antagonists generally comprises a basic amine head (frequently a piperidine (B6355638) or similar ring structure), a flexible linker, and a lipophilic tail. researchgate.netsemanticscholar.orgresearchgate.net The molecular structure of this compound, while containing a basic amine and a lipophilic moiety, does not conform to this classical H3R antagonist pharmacophore. semanticscholar.orgresearchgate.net Research efforts to develop multi-target ligands, for example by combining H3R antagonism with cholinesterase inhibition, have concentrated on significantly more complex molecular architectures. nih.govresearchgate.net Based on these structural considerations, it is improbable that this compound exhibits any significant affinity for the histamine H3 receptor.
Enzyme Interaction and Inhibition Studies
Amine Oxidase (e.g., MAO-B) Inhibition Potential
Monoamine oxidases, specifically MAO-A and MAO-B, are enzymes essential for the metabolic breakdown of both endogenous and exogenous monoamines. mdpi.com MAO-B shows a preference for metabolizing substrates like phenethylamine (B48288) and is a validated target for medications used in managing Parkinson's disease. mdpi.comwikipedia.org Phenylalkylamines can act as substrates for, or inhibitors of, MAO enzymes.
This compound is a structural analogue of amphetamine. The characteristic methyl group on the alpha-carbon of the ethyl side-chain, a feature of amphetamine and its derivatives, is known to confer resistance to metabolism by MAO and can impart inhibitory properties. For example, the selective irreversible MAO-B inhibitor selegiline (B1681611) (L-deprenyl) is built upon a phenethylamine framework. mdpi.com
Although direct studies on the MAO-inhibitory potential of this compound are not detailed in the available literature, research on its close structural analogues offers valuable insights. researchgate.net A comparative study of β-methylphenethylamine (BMPEA, 2-phenylpropan-1-amine) and its N-methyl (MPPA) and N,N-dimethyl (DMPPA) derivatives revealed that they are substrates for both norepinephrine transporters (NET) and dopamine transporters (DAT). researchgate.net Such compounds are typically metabolized by MAO, albeit often slowly. It has been noted that N-methyl-1-phenylpropan-d6-2-amine (a deuterated form of methamphetamine) is metabolized predominantly by MAO, with a specificity for MAO-B. Given this context, it is plausible that this compound also serves as a MAO-B substrate and may possess weak inhibitory activity.
| Compound | Transporter Target | Activity (EC50, nM) |
|---|---|---|
| Amphetamine | NET | ~30 |
| Amphetamine | DAT | ~100 |
| β-methylphenethylamine (BMPEA) | NET | ~300 |
| β-methylphenethylamine (BMPEA) | DAT | ~3000 |
| N-methyl-2-phenylpropan-1-amine (MPPA) | NET | ~500 |
| N-methyl-2-phenylpropan-1-amine (MPPA) | DAT | ~5000 |
| N,N-dimethyl-2-phenylpropan-1-amine (DMPPA) | NET | ~2000 |
| N,N-dimethyl-2-phenylpropan-1-amine (DMPPA) | DAT | Inactive |
Other Enzymatic Pathways
In addition to monoamine oxidases, other enzymatic pathways contribute to the metabolism of phenethylamines. wikipedia.org The metabolism of this compound is anticipated to mirror that of other N-alkylated amphetamine derivatives.
Prominent metabolic pathways for such compounds include:
Cytochrome P450 (CYP) System: This enzyme family is a primary route for the metabolism of many amphetamine-related substances. Specifically, the CYP2D6 isoenzyme is implicated in the metabolism of related compounds like N-methyl-1-phenylpropan-d6-2-amine. Common metabolic transformations catalyzed by CYP enzymes include N-dealkylation and hydroxylation of the aromatic ring. For this compound, this would likely involve N-de-ethylation to produce 2-phenylpropan-1-amine (BMPEA) and para-hydroxylation of the phenyl group.
Flavin-containing Monooxygenase 3 (FMO3): This enzyme is capable of metabolizing secondary and tertiary amines and could therefore play a role in the biotransformation of this compound. wikipedia.org
Other Transferases: While aralkylamine N-acetyltransferase (AANAT) is known to metabolize phenethylamine, its specific role in the metabolism of derivatives with alpha-methyl and N-alkyl substitutions is not as well defined. wikipedia.org
Direct interaction with other enzyme systems, such as cholinesterases, is not considered a probable metabolic route for a molecule with the structure of this compound, as inhibitors of these enzymes are typically larger and more structurally complex. nih.govresearchgate.net The principal metabolic fate is expected to be driven by the CYP450 system, leading to N-dealkylation and aromatic hydroxylation.
Metabolic Pathways of N Ethyl 2 Phenylpropan 1 Amine and Analogues in Research Models
In Vitro Metabolic Fate Investigations (e.g., Liver Microsomes, S9 Fractions)
In vitro systems are essential tools for predicting the metabolic fate of compounds. Liver S9 fractions, which contain both microsomal and cytosolic enzymes, and liver microsomes, which are rich in Phase I enzymes, are commonly employed. mdpi.comnih.govnih.gov These models allow for the study of the entire metabolic profile, including both Phase I and Phase II transformations, in a controlled environment that mimics physiological conditions. mdpi.com
Phase I metabolism involves the introduction or exposure of functional groups on the parent molecule, typically making it more polar. longdom.orgkau.edu.sa For N-alkylated phenethylamine (B48288) and cathinone (B1664624) derivatives, common Phase I pathways include N-dealkylation, hydroxylation, and ketone reduction (for cathinones). murdoch.edu.auencyclopedia.pub
N-Dealkylation: This reaction involves the removal of an alkyl group from the nitrogen atom. For N-ethyl-2-phenylpropan-1-amine, this would involve the removal of the ethyl group. N-dealkylation is a major metabolic pathway for many N-alkylated cathinones and fentanyl analogues, often catalyzed by Cytochrome P450 (CYP) enzymes like CYP3A4. murdoch.edu.auencyclopedia.pubfrontiersin.org
Hydroxylation: This process adds a hydroxyl (-OH) group to the molecule, commonly on the aromatic ring or alkyl side chain. longdom.org For cathinone derivatives with a 4-methyl group, hydroxylation of this group has been observed. murdoch.edu.au Hydroxylation increases the water solubility of the compound, preparing it for Phase II conjugation or direct excretion.
The table below summarizes the primary Phase I metabolic reactions observed for analogues of this compound.
| Metabolic Reaction | Description | Affected Analogues |
| N-Dealkylation | Removal of an N-alkyl substituent. | N-alkylated cathinone derivatives, Fentanyl analogues. murdoch.edu.aufrontiersin.org |
| Hydroxylation | Addition of a hydroxyl group to an aromatic ring or alkyl chain. | Cathinone derivatives, Fentanyl analogues. murdoch.edu.aufrontiersin.org |
| β-Ketone Reduction | Reduction of the ketone group at the beta-position of the side chain. | N-alkylated cathinone derivatives. murdoch.edu.au |
| Oxidative Deamination | Removal of an amino group, a common pathway for primary amines like phenethylamine, mediated by monoamine oxidase (MAO). wikipedia.org | Phenethylamine. wikipedia.org |
Following Phase I, the modified compounds often undergo Phase II metabolism, also known as conjugation. longdom.org This phase involves attaching small, polar endogenous molecules to the functional groups introduced during Phase I, which significantly increases their water solubility and facilitates excretion. longdom.orgkau.edu.sa
Glucuronidation: This is one of the most common Phase II reactions, where glucuronic acid is covalently linked to the metabolite. longdom.org The reaction is catalyzed by Uridine diphosphate-glucuronosyltransferase (UGT) enzymes. longdom.orgdrughunter.com Metabolites with hydroxyl groups, such as those formed during Phase I hydroxylation, are primary substrates for glucuronidation. For some new psychoactive substances, metabolites are excreted extensively as glucuronide conjugates. encyclopedia.pub In studies of carfentanil, a fentanyl analogue, a glucuronide conjugate was identified as a Phase II metabolite. frontiersin.org
The table below details common Phase II conjugation reactions.
| Conjugation Reaction | Enzyme Family | Description |
| Glucuronidation | Uridine diphosphate-Glucuronosyltransferases (UGTs) | Covalent attachment of glucuronic acid to a functional group (e.g., hydroxyl). longdom.orgdrughunter.com |
| Sulfation | Sulfotransferases (SULTs) | Transfer of a sulfate (B86663) group to the metabolite, increasing its polarity. longdom.orgdrughunter.com |
| Acetylation | N-acetyltransferases (NATs) | Addition of an acetyl group to an amine. drughunter.com |
In Vivo Metabolism in Non-Human Animal Models
Studies on phenethylamine and its analogues in rat models have identified several key metabolites. For phenethylamine itself, the primary urinary metabolite is β-phenylacetic acid, which is formed through the action of monoamine oxidase and aldehyde dehydrogenase. wikipedia.org For N-alkylated cathinone derivatives studied in vivo, the parent compounds are often less abundant in urine than their metabolites, suggesting extensive metabolism. murdoch.edu.au The metabolites typically result from N-dealkylation and reduction of the beta-keto group. murdoch.edu.au Research on the related compound β-methylphenethylamine (BMPEA) and its N-methylated (MPPA) and N,N-dimethylated (DMPPA) analogues has also been conducted in rats to assess their effects. researchgate.net
The table below lists key metabolites identified for analogues of this compound in research models.
| Parent Compound | Key Metabolite(s) | Metabolic Pathway | Research Model |
| Phenethylamine | β-phenylacetic acid | Monoamine oxidase metabolism followed by aldehyde dehydrogenase metabolism. wikipedia.org | In vivo (general) |
| N-alkylated Cathinones | N-dealkylated metabolites, alcohol metabolites | N-dealkylation, Ketone reduction. murdoch.edu.au | Human urine |
| Fentanyl | Norfentanyl, Hydroxylated metabolites | N-dealkylation, Hydroxylation. frontiersin.org | Human |
The biotransformation of phenethylamine derivatives is governed by several key enzyme systems.
Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes, particularly isoforms like CYP3A4 and CYP2D6, is central to Phase I metabolism, catalyzing oxidative reactions such as N-dealkylation and hydroxylation. longdom.org In fentanyl metabolism, CYP3A4 is the principal enzyme responsible for N-dealkylation in both the liver and intestines. frontiersin.org
Monoamine Oxidase (MAO): MAO enzymes, particularly MAO-B, are involved in the metabolism of phenethylamine, converting it to phenylacetaldehyde, which is then further oxidized to β-phenylacetic acid. wikipedia.org
Uridine diphosphate-Glucuronosyltransferases (UGTs): As mentioned, these Phase II enzymes are responsible for the glucuronidation of Phase I metabolites, a critical step for their detoxification and elimination. longdom.orgdrughunter.com
Species-Specific Metabolic Differences in Research Settings
Significant differences in metabolic rates and profiles can exist between species, which is a critical consideration when extrapolating data from animal models to humans. In vitro studies comparing liver microsomes from different species have highlighted these variations.
A study on N-ethyl pentedrone (B609907) (NEP), a structural analogue, revealed substantial differences in metabolic stability across rat, mouse, and human liver microsomes. nih.gov The elimination half-life of NEP was dramatically different among the species, indicating that the rate of metabolism in the rat model was significantly faster than in mouse or human models. nih.gov This highlights the importance of using multiple models, including human-derived tissues, to accurately predict human metabolism. nih.govnih.gov
The following table presents comparative metabolic data for the analogue N-ethyl pentedrone (NEP) from a study using liver microsomes. nih.gov
| Species | In Vitro Model | Elimination Half-Life (t½, min) | In Vitro Intrinsic Clearance (Clint, in vitro, μL/min/mg) |
| Rat | Liver Microsomes | 12.1 | 229 |
| Mouse | Liver Microsomes | 187 | 14.8 |
| Human | Liver Microsomes | 770 | 3.6 |
These findings demonstrate that the rat liver microsome model shows a much higher rate of metabolism for this analogue compared to mouse and human models. nih.gov Such species-specific differences are crucial for the interpretation of preclinical research findings.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of N-Substitution on Biological Activity and Selectivity
Modification of the substituent on the nitrogen atom of the phenethylamine (B48288) scaffold significantly alters the compound's interaction with biological targets, particularly monoamine transporters and receptors.
Generally, converting a primary amine in a phenethylamine to a secondary or tertiary amine by adding alkyl groups can have varied effects. For instance, N-methylation of phenethylamine to N-methylphenethylamine (NMPEA) results in a potent agonist for the human trace amine-associated receptor 1 (hTAAR1). wikipedia.org However, increasing the steric bulk at the amino nitrogen, such as through N-dimethylation, can lead to ligands with lower efficacy. sigmaaldrich.com
In the context of amphetamine-type compounds, which are alpha-methylated phenethylamines, increasing the N-alkyl chain length tends to augment potency at the serotonin (B10506) transporter (SERT) relative to the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). nih.govnih.gov For example, studies comparing a series of amphetamines and cathinones showed that N-methylation and N-ethylation systematically improved SERT potency. nih.gov However, combining an N-ethyl group with a para-chloro substitution on the phenyl ring was found to reduce the releasing effects at both NET and DAT. nih.govnih.gov
For phenethylamines targeting serotonin 5-HT2A/2C receptors, N-substitution with larger groups like N-benzyl can dramatically increase binding affinity and functional activity. nih.govacs.org Even very bulky N-substituents can be tolerated and may enhance affinity if oriented correctly within the receptor's binding site. nih.govacs.org This suggests that the N-substituent plays a crucial role in defining the selectivity and potency of these compounds.
Table 1: Effect of N-Substitution on Monoamine Transporter Activity This table is a representative summary based on general findings in the literature and not specific to N-ethyl-2-phenylpropan-1-amine for which direct comparative data is limited.
| N-Substitution | Relative Potency at DAT/NET | Relative Potency at SERT | Reference |
|---|---|---|---|
| -H (Primary Amine) | Higher | Lower | nih.gov |
| -CH₃ (Methyl) | Variable | Increased | nih.gov |
| -CH₂CH₃ (Ethyl) | Reduced (with p-Cl) | Increased | nih.govnih.gov |
| -Benzyl | Significantly increased affinity at 5-HT2A/2C receptors | nih.govacs.org |
Role of Alpha-Carbon Side-Chain Length in Receptor Interaction and Potency
The length and substitution of the side-chain connecting the phenyl ring and the amine group are critical determinants of pharmacological activity. This compound features a methyl group at the beta-carbon (the carbon bearing the phenyl group), distinguishing it from its alpha-methylated isomer, N-ethylamphetamine. nih.govwikipedia.org
The presence of an alpha-methyl group (as in amphetamine) is known to protect the molecule from metabolism by monoamine oxidase (MAO), thereby increasing its duration of action. wikipedia.org This alpha-methylation also influences receptor binding. For example, at the 5-HT1A receptor, amphetamine has a lower affinity than phenethylamine, suggesting an unfavorable role for the α-methyl group in binding to this specific receptor. frontiersin.org Conversely, in a series of 2-(alkyl amino)-1-arylalkan-1-one derivatives, increasing the number of carbons in the alkyl chain at the alpha-position (referred to as R2 in the study) from ethyl to hexyl strengthened the inhibitory activity on dopamine reuptake. biomolther.org
The position of the methyl group on the propane (B168953) chain is crucial. This compound is a β-methylphenethylamine derivative. wikipedia.org Studies on β-methylphenethylamine (BMPEA) and its N-methylated and N,N-dimethylated analogs show they act as substrates at norepinephrine transporters (NETs), producing cardiovascular effects, but have minimal activity at dopamine transporters (DATs), suggesting a lower potential for central stimulant effects compared to amphetamine isomers. nih.gov This indicates that the placement of the alkyl group on the side-chain significantly directs the compound's selectivity towards different monoamine transporters.
Influence of Phenyl Ring Substitutions on Pharmacological Profile
Substituting hydrogen atoms on the phenyl ring with various functional groups profoundly impacts the pharmacological profile of phenethylamine derivatives. The position and nature of these substituents can fine-tune a compound's affinity and selectivity for various receptors and transporters.
For instance, in a study of amphetamine and cathinone (B1664624) analogs, a para-chloro substitution on the phenyl ring was found to augment the compound's relative potency at the serotonin transporter (SERT). nih.govnih.gov However, combining this para-chloro group with an N-ethyl substitution led to a decrease in releasing activity at both the norepinephrine (NET) and dopamine (DAT) transporters. nih.gov
In another series of phenethylamine derivatives targeting the 5-HT2A receptor, alkyl or halogen groups at the para position of the phenyl ring had a positive effect on binding affinity. nih.gov In contrast, alkoxy or nitro groups at the same position decreased affinity. nih.gov For compounds targeting dopamine reuptake inhibition, the presence of a substituted phenyl group generally reduced activity compared to an unsubstituted one. biomolther.org Specifically, methoxy (B1213986) group substitutions on the phenyl ring resulted in very weak or no activity. biomolther.org
The effects of these substitutions are highly dependent on the specific biological target. For example, while a 4-hydroxy group on the phenyl ring (as in synephrine) reduces antagonist potency at α2A- and α2C-adrenoceptors compared to β-phenethylamine, it is a key feature for its partial agonist activity at the α1A-adrenoceptor. researchgate.net
Table 2: Impact of Phenyl Ring Substitutions on Receptor/Transporter Activity This table is a representative summary based on general findings in the literature.
| Substitution | Position | Effect on Activity | Target | Reference |
|---|---|---|---|---|
| -Cl (Chloro) | para (4-) | Increased potency | SERT | nih.govnih.gov |
| -Alkyl / -Halogen | para (4-) | Increased affinity | 5-HT2A Receptor | nih.gov |
| -OCH₃ (Methoxy) | - | Weak or no activity | DAT | biomolther.org |
| -OH (Hydroxy) | para (4-) | Reduced antagonist potency | α2A/2C-Adrenoceptors | researchgate.net |
Stereochemical Influence on Molecular Interactions and Activity
This compound possesses a chiral center at the second carbon of the propan-1-amine chain (the carbon attached to the phenyl group). Therefore, it can exist as two distinct stereoisomers, (R)- and (S)-enantiomers. The spatial arrangement of atoms in these enantiomers can lead to significant differences in their binding affinity and efficacy at chiral biological targets like receptors and enzymes.
In the broader class of amphetamine derivatives, stereochemistry is a well-established determinant of activity. For hallucinogenic phenethylamines, the (R)-isomer is typically the more potent enantiomer. researchgate.net In contrast, for stimulants like amphetamine and MDMA, the (S)-isomer is generally more active. researchgate.net This reversal of stereochemical preference is considered a strong indicator that their primary mechanisms of action differ. researchgate.net
While direct stereospecific studies on this compound are not widely available in the reviewed literature, research on related compounds underscores the importance of chirality. For example, studies on amphetamine derivatives as monoamine oxidase (MAO) inhibitors generally show that the difference in inhibitory potency between optical isomers is not remarkable, suggesting stereoselectivity is less influential for this specific target compared to monoamine transporters or 5-HT receptors. uchile.cl In the design of NPY5 receptor antagonists based on a phenylethylamine core, the stereochemistry at both the carbon bearing the hydroxyl group and the carbon bearing the methyl group was critical for potency. sci-hub.se For instance, an (S)-configuration for the methyl group was favored when an R2-hydroxyl group was present. sci-hub.se
Design Principles for Novel this compound Derivatives
The design of novel derivatives based on the this compound scaffold would be guided by established SAR principles for phenethylamines to optimize potency and selectivity for specific biological targets, such as monoamine transporters or G-protein coupled receptors.
N-Substitution for Selectivity: The N-ethyl group can be replaced with other substituents to modulate activity. For targeting 5-HT2A/2C receptors, introducing larger N-benzyl groups, particularly with substitutions on the benzyl (B1604629) ring itself, could enhance affinity and potency. nih.govacs.org For developing monoamine reuptake inhibitors, altering the N-alkyl chain length can shift selectivity between SERT, DAT, and NET. nih.gov
Phenyl Ring Decoration: Adding substituents to the phenyl ring is a key strategy for modifying the pharmacological profile. To enhance SERT activity, a para-chloro substitution could be explored. nih.govnih.gov For creating ligands with high affinity for the 5-HT2A receptor, dimethoxy substitutions at the 2- and 5-positions are a common and effective strategy. mdpi.com
Side-Chain Modification and Conformational Restriction: The propane side-chain can be altered. For example, conformational restriction, such as incorporating the ethylamine (B1201723) side chain into a ring structure like in 1-aminomethylbenzocycloalkanes, can increase potency by forcing the molecule into a bioactive conformation. mdpi.com This approach led to the hypothesis that the side chain of some phenethylamines binds in an out-of-the-plane conformation. mdpi.com
Bioisosteric Replacement and Scaffold Hopping: One could replace the phenyl ring with other aromatic or heteroaromatic systems to explore new interactions with target proteins. Similarly, the core phenethylamine structure can serve as a basis for designing inhibitors for enzymes like monoamine oxidase (MAO), where the design of new inhibitors with improved activity and fewer side effects is an active area of research. nih.govnih.govfrontiersin.org
The development of novel compounds requires a multi-faceted approach, often combining ligand-based design, structure-based design using molecular docking, and chemical synthesis to explore the chemical space around the lead compound. frontiersin.orgresearchgate.net
Theoretical and Computational Chemistry of N Ethyl 2 Phenylpropan 1 Amine
Quantum Chemical Calculations (e.g., DFT, Molecular Geometry)
Quantum chemical calculations are instrumental in determining the electronic structure and geometric parameters of a molecule. Methods like Density Functional Theory (DFT) are widely used to achieve a balance between computational cost and accuracy for organic molecules. nrel.gov
For N-ethyl-2-phenylpropan-1-amine, DFT calculations would typically be performed using a functional such as B3LYP or M06-2X combined with a basis set like 6-31G(d,p) or def2-TZVP to optimize the molecular geometry. nrel.govtandfonline.com Such calculations yield the most stable three-dimensional conformation of the molecule by minimizing its energy. The results provide precise data on bond lengths, bond angles, and dihedral angles. tandfonline.com The structure of this compound consists of a phenyl ring attached to a propyl chain which contains a chiral center at the second carbon, and an ethylamino group at the first carbon. vulcanchem.com The four rotatable bonds in its structure give it significant conformational flexibility. vulcanchem.com
From the optimized geometry, further properties can be computed. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. tandfonline.comniscpr.res.in
Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. tandfonline.comtandfonline.com For this compound, the nitrogen atom of the secondary amine would be an electron-rich site, representing a region of negative potential, while the hydrogen atom attached to it would be an electron-poor site.
While specific DFT studies on this compound are not extensively detailed in publicly available literature, data for its basic computed properties are available and presented below.
Table 1: Computed Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₇N | PubChem nih.gov |
| Molecular Weight | 163.26 g/mol | PubChem nih.gov |
| XLogP3-AA | 2.4 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |
| Rotatable Bond Count | 4 | PubChem nih.gov |
| Topological Polar Surface Area | 12 Ų | PubChem nih.gov |
| Formal Charge | 0 | PubChem nih.gov |
This interactive table summarizes key computed descriptors for this compound, derived from computational models.
Molecular Docking and Dynamics Simulations for Receptor Binding
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. tandfonline.com This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a ligand and its target. For this compound, docking studies could elucidate its potential interactions with biological targets. Given its structural similarity to phenethylamines, likely targets include monoamine transporters (such as those for dopamine (B1211576), norepinephrine (B1679862), and serotonin) and receptors like the sigma (σ) receptors.
The docking process involves placing the 3D structure of this compound into the binding site of a receptor and using a scoring function to estimate the strength of the interaction (binding energy). Following docking, Molecular Dynamics (MD) simulations can be employed to study the stability of the predicted ligand-receptor complex over time. d-nb.info MD simulations model the atomic movements of the system, providing insights into the conformational changes and the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts. d-nb.info For instance, simulations could reveal how the ethyl group and phenyl ring of the ligand settle into hydrophobic pockets of a receptor, while the secondary amine acts as a hydrogen bond donor or acceptor. d-nb.info
Prediction of Molecular Interactions and Pharmacological Profile
The results from docking and MD simulations allow for a detailed prediction of the specific molecular interactions that stabilize the ligand-receptor complex. For this compound, these interactions are expected to include:
Hydrogen Bonding: The secondary amine (N-H group) can act as a hydrogen bond donor, and the lone pair on the nitrogen atom can act as a hydrogen bond acceptor. This is often a critical interaction with polar residues like serine, threonine, or aspartate in a receptor's binding site.
Hydrophobic Interactions: The aliphatic ethyl and propyl components of the molecule would favorably interact with nonpolar amino acid residues.
π-Stacking and Aromatic Interactions: The phenyl ring can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan, or in cation-π interactions if the amine group is protonated.
Based on these predicted interactions with known biological targets, a hypothetical pharmacological profile can be constructed. If this compound binds effectively to monoamine transporters, it might be predicted to act as a releasing agent or a reuptake inhibitor. Computational tools like PASS (Prediction of Activity Spectra for Substances) can also be used, which predict a wide range of biological activities based on the structural formula of a compound. nih.gov
Table 2: Predicted Molecular Interactions with a Hypothetical Monoamine Transporter
| Interaction Type | Ligand Moiety Involved | Potential Receptor Residues |
|---|---|---|
| Hydrogen Bond (Donor) | Secondary Amine (N-H) | Aspartate, Serine, Threonine |
| Hydrogen Bond (Acceptor) | Secondary Amine (N) | Serine, Threonine |
| Hydrophobic Contact | Ethyl Group, Propyl Chain | Leucine, Isoleucine, Valine |
| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |
This interactive table outlines the plausible molecular interactions between this compound and a hypothetical protein target based on its chemical structure.
In Silico ADME/Tox Property Prediction and Global Descriptors Analysis (focus on theoretical models for research)
In silico models are invaluable for the early-stage assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity (Tox). These predictions help to identify potential liabilities in a molecule's profile without the need for initial experimental testing. frontiersin.org
For this compound, ADME properties can be predicted using various computational models and descriptors. nih.gov
Absorption: Properties like lipophilicity (e.g., LogP), topological polar surface area (TPSA), and molecular weight are used to predict oral bioavailability and intestinal absorption. nih.gov The computed XLogP3 of 2.4 and TPSA of 12 Ų for this compound suggest it likely has good membrane permeability and potential for oral absorption, in line with research models like Lipinski's Rule of Five. nih.govnih.gov
Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding are crucial. The molecule's size and lipophilicity are key factors in these models. rsc.org
Metabolism: In silico tools can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.
Excretion: Properties like water solubility can help predict the primary route of elimination.
Toxicity: Web-based tools like ProTox-II can predict various toxicity endpoints, including carcinogenicity, mutagenicity, and organ toxicity, by identifying toxic structural alerts within the molecule. nih.govfrontiersin.org
Global descriptors derived from quantum chemical calculations, such as chemical hardness, softness, and electrophilicity index, provide further information on the molecule's reactivity and kinetic stability. A large HOMO-LUMO gap, for example, correlates with high stability and low reactivity. tandfonline.com These theoretical parameters are essential for building a comprehensive computational profile of a research compound.
Table 3: In Silico ADME and Physicochemical Descriptors for this compound
| Descriptor | Predicted Value / Status | Implication in Research Models |
|---|---|---|
| Molecular Weight | 163.26 g/mol | Complies with Lipinski's rule (< 500) |
| LogP (XLogP3) | 2.4 | Indicates good lipophilicity and permeability |
| H-Bond Donors | 1 | Complies with Lipinski's rule (≤ 5) |
| H-Bond Acceptors | 1 | Complies with Lipinski's rule (≤ 10) |
| Rotatable Bonds | 4 | Suggests good oral bioavailability (≤ 10) |
| Topological Polar Surface Area | 12 Ų | Suggests good cell permeability and BBB penetration (< 90 Ų) |
This interactive table presents key in silico ADME-related descriptors for this compound, which are used in theoretical research models to predict its pharmacokinetic profile.
Chemical Utility and Applications in Organic Synthesis
N-ethyl-2-phenylpropan-1-amine as a Building Block for Complex Organic Molecules
This compound serves as a key starting material or intermediate in the synthesis of more elaborate organic molecules, particularly in the pharmaceutical industry. solubilityofthings.com The presence of both a secondary amine and a phenylpropyl backbone allows for a variety of chemical transformations. vulcanchem.com
A notable application is its role as a structural analog and precursor in the synthesis of pharmacologically active compounds. For instance, it shares a core structure with fenfluramine (B1217885), a compound known for its effects on the central nervous system. newdrugapprovals.orgnih.gov The synthesis of fenfluramine and its derivatives often involves the reductive amination of a corresponding ketone with ethylamine (B1201723). newdrugapprovals.orggoogle.com While not a direct reactant in all documented syntheses of fenfluramine, this compound represents a key structural component, and its synthesis is a critical step in accessing such molecules. newdrugapprovals.orggoogle.com
The secondary amine functionality of this compound allows it to readily undergo reactions such as acylation to form amides and nucleophilic substitution. vulcanchem.com These reactions are fundamental in building molecular complexity. The phenyl ring can also be functionalized through electrophilic aromatic substitution, allowing for the introduction of various substituents to modify the properties of the resulting molecule.
The following table outlines the key reactive sites of this compound and their potential transformations, highlighting its utility as a building block.
| Reactive Site | Type of Reaction | Potential Products |
| Secondary Amine (-NH) | Acylation | Amides |
| Secondary Amine (-NH) | Alkylation | Tertiary Amines |
| Secondary Amine (-NH) | Reductive Amination | Substituted Amines |
| Phenyl Ring | Electrophilic Aromatic Substitution | Substituted Aromatic Derivatives |
Use in Ligand Synthesis for Catalysis
The chiral nature of this compound makes it an interesting, though not yet widely documented, candidate for the synthesis of chiral ligands for asymmetric catalysis. Chiral ligands are crucial in enantioselective synthesis, where the goal is to produce a single enantiomer of a chiral product. diva-portal.org Ligands derived from chiral amines, particularly those with a phenylethylamine framework, have been successfully employed in a variety of metal-catalyzed reactions. cmu.edumetu.edu.tr
While direct examples of ligands synthesized from this compound are not prominent in the literature, its structural motifs are present in established chiral ligands. The synthesis of such ligands often involves the modification of the amine group to incorporate coordinating atoms like phosphorus or additional nitrogen atoms. diva-portal.org For example, the amine could be derivatized to form phosphine-amine (P,N) ligands, which have shown efficacy in reactions like palladium-catalyzed allylic alkylation. diva-portal.org
The general approach to synthesizing chiral ligands from a chiral amine backbone like that of this compound could involve the following conceptual steps:
Functionalization of the Amine: Reaction of the secondary amine with a reagent containing a phosphine, another amine, or an oxazoline (B21484) moiety.
Modification of the Phenyl Ring: Introduction of coordinating groups onto the phenyl ring to create a bidentate or tridentate ligand.
The effectiveness of the resulting ligand in asymmetric catalysis would depend on the steric and electronic environment created around the metal center, which is influenced by the specific structure of the ligand. unipd.it
Derivatization for Material Science Research (e.g., polymer monomers, specific reagents)
In the realm of material science, functional monomers are essential for creating polymers with specific properties. Amine-functionalized monomers are of particular interest for applications such as gene delivery, CO2 capture, and the development of stimuli-responsive materials. google.combeilstein-journals.orgrsc.org
This compound, with its reactive amine and potential for modification at the phenyl ring, can be considered a precursor for such functional monomers. google.com For instance, a polymerizable group, such as a vinyl or acryloyl moiety, could be introduced to the molecule. This could potentially be achieved by:
Acylation of the secondary amine with acryloyl chloride or a similar reagent.
Introduction of a styrenic group onto the phenyl ring.
A patent for amine-functional monomers highlights the synthesis of styrenic monomers with nitrogen-containing moieties not directly attached to the phenyl ring, a structural feature relevant to derivatives of this compound. google.com The resulting monomers could then be polymerized to create polymers with pendant amine groups, which can impart specific functionalities to the material. beilstein-journals.org
The table below illustrates a hypothetical derivatization of this compound to form a functional monomer.
| Starting Material | Derivatization Reaction | Potential Monomer Structure |
| This compound | Acylation with Acryloyl Chloride | N-acryloyl-N-ethyl-2-phenylpropan-1-amine |
The synthesis of such monomers would require careful optimization of reaction conditions to achieve high yields and purity. rsc.org The resulting polymers could be explored for a variety of applications where the presence of a chiral amine functionality within the polymer backbone could lead to novel material properties.
Future Directions and Emerging Research Avenues for N Ethyl 2 Phenylpropan 1 Amine Studies
Development of Advanced Biocatalytic Systems for Synthesis
The synthesis of chiral amines, such as N-ethyl-2-phenylpropan-1-amine, is a focal point of green and sustainable chemistry. Future research will likely concentrate on harnessing the power of biocatalysis to produce this secondary amine with high efficiency and stereoselectivity. Traditional chemical methods often require harsh conditions and can produce undesirable byproducts, whereas enzymatic processes operate under mild, aqueous conditions. manchester.ac.ukacs.org
Advanced biocatalytic systems, particularly multi-enzyme cascades, offer a promising route for the synthesis of complex chiral amines from simple precursors. manchester.ac.uksciencedaily.com Enzymes such as transaminases (TAs), reductive aminases (RedAms), imine reductases (IREDs), and amine dehydrogenases (AmDHs) are key to these processes. acs.org For a secondary amine like this compound, research could focus on developing one-pot, multi-enzyme systems that combine, for example, an alcohol oxidase to generate an aldehyde from an alcohol, followed by a reductive aminase for the N-alkylation step. chemrxiv.orgacs.org
A significant area of development will be the protein engineering of these enzymes. Through techniques like structure-guided mutagenesis, the substrate scope and selectivity of enzymes can be tailored. nih.gov For instance, a reductive aminase could be engineered to efficiently catalyze the reaction between phenylacetone (B166967) and ethylamine (B1201723), or an engineered transaminase could be used in a cascade to first produce a primary amine which is then alkylated by a second enzyme. Research has demonstrated that RedAms can be engineered to achieve high kinetic selectivity for racemic starting materials and high stereoselectivity for the final product, a crucial aspect for producing specific enantiomers of this compound. nih.gov
The table below outlines potential enzymatic systems for future investigation into the synthesis of this compound.
| Enzyme System | Description | Potential Advantages |
| Reductive Aminase (RedAm) | A single enzyme capable of catalyzing both imine formation and reduction, directly coupling a ketone (phenylacetone) with an amine (ethylamine). acs.org | High atom economy, simplified one-pot reaction. |
| Transaminase (TA) - Reductase Cascade | A TA produces a primary amine from a ketone, which is then alkylated in a subsequent step catalyzed by another enzyme. | Modular approach, allowing for optimization of each step. |
| Alcohol Oxidase - RedAm Cascade | An alcohol oxidase converts an alcohol precursor to an aldehyde, which is then used by a RedAm for N-alkylation. chemrxiv.orgacs.org | Utilizes readily available alcohol starting materials. |
| Whole-Cell Biocatalyst | A microbial host engineered to express all the necessary enzymes for the cascade reaction, with cofactors regenerated by the cell's metabolism. manchester.ac.uk | Cost-effective cofactor regeneration, simplified process. |
Exploration of Novel Molecular Targets (non-human, non-clinical)
While the primary interactions of many substituted amphetamines in mammals are relatively well-studied, their effects on non-human and non-clinical molecular targets remain a largely unexplored frontier. wikipedia.org Future research on this compound should extend into ecotoxicology and environmental microbiology to understand its potential impact and interactions within broader ecological systems.
Studies on related compounds have shown that psychoactive drugs can enter the environment, particularly aquatic systems, through wastewater. nih.gov Research has indicated that even low concentrations of amphetamines can affect the base of the aquatic food web, altering biofilm growth and the composition of bacterial and diatom communities. Future studies could investigate whether this compound or its metabolites have similar effects on microbial communities in soil or water. This could involve screening for inhibitory or stimulatory effects on key environmental bacteria or fungi.
Another avenue of research is the exploration of molecular targets in model organisms that are not typically used in clinical research. This could include insects, nematodes, or plants. Investigating the effects on receptors, enzymes, or signaling pathways in these organisms could reveal novel biological activities and provide insights into conserved evolutionary pathways that might be subtly affected by such compounds. For example, phenylpropanolamine, a related compound, is known to be a plant metabolite, suggesting that pathways for interacting with such structures exist in the plant kingdom. nih.gov
Potential non-human, non-clinical research areas are summarized below.
| Research Area | Focus of Investigation | Potential Significance |
| Ecotoxicology | Assess the impact of this compound on aquatic organisms (algae, invertebrates, fish) and microbial ecosystems. | Understand the environmental fate and potential risks associated with the compound's release. |
| Microbial Biotransformation | Identify microorganisms capable of degrading or modifying this compound. | Discover potential bioremediation strategies and novel biocatalysts. |
| Plant Biology | Investigate the uptake, metabolism, and physiological effects of the compound on various plant species. | Uncover potential herbicidal or plant growth-regulating properties. |
| Invertebrate Models | Study the effects on the nervous system and behavior of model organisms like Drosophila melanogaster or Caenorhabditis elegans. | Identify novel molecular targets and conserved signaling pathways. |
Integrated Omics Approaches in Pharmacological Research Models
To build a holistic understanding of the biological effects of this compound, future pharmacological research in non-clinical models will benefit immensely from integrated "omics" technologies. nih.gov These high-throughput methods—genomics, transcriptomics, proteomics, and metabolomics—allow for a comprehensive, systems-level view of molecular changes induced by a compound. nih.gov Applying these techniques to in vitro (cell cultures) and in vivo (animal models) research can help elucidate mechanisms of action, identify biomarkers, and reveal potential off-target effects.
Transcriptomics and proteomics can identify which genes and proteins are altered in expression following exposure to the compound in research models. nih.gov For instance, RNA-Seq analysis of cultured neuronal cells or specific brain regions in animal models could reveal changes in pathways related to neuro-signaling, metabolism, or cellular stress. nih.gov Proteomic analyses can complement this by showing changes at the functional protein level. nih.govwiley-vch.de
Metabolomics provides a snapshot of the metabolic state of a cell or organism. By analyzing the levels of endogenous small molecules (e.g., neurotransmitters, lipids, amino acids) in response to this compound, researchers can identify perturbed metabolic pathways. researchgate.net This approach has been used to investigate the neurochemical consequences of methamphetamine exposure in rodent brains, revealing changes in energy metabolism and antioxidant responses. researchgate.net
Integrated multi-omics analysis combines data from these different layers to build a more complete picture. medrxiv.orgmdpi.com For example, an observed change in a metabolic pathway (metabolomics) could be linked to altered expression of a specific enzyme (proteomics) and its corresponding gene (transcriptomics). This integrated approach is powerful for generating new hypotheses about a compound's mode of action and for identifying potential biomarkers of exposure or effect in research models. nih.gov
| Omics Technology | Application in Research Models | Information Gained |
| Transcriptomics | Analysis of RNA expression in cells or tissues after exposure. | Identification of regulated genes and cellular pathways. |
| Proteomics | Analysis of protein expression and post-translational modifications. | Understanding of functional changes in cellular machinery. |
| Metabolomics | Profiling of small molecule metabolites in biological samples. | Insight into metabolic shifts and physiological state. |
| Integrated Analysis | Combining data from multiple omics platforms. mdpi.com | A systems-level understanding of the compound's biological impact. |
Advanced Computational Methodologies for Predictive Modeling
Advanced computational methodologies are indispensable tools for accelerating the study of chemical compounds while minimizing resource expenditure. creative-biolabs.com For this compound, these in silico approaches can be used to predict its physicochemical properties, potential biological targets, metabolic fate, and toxicological profile.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique. QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By building QSAR models based on a series of related substituted amphetamines, researchers could predict the potential activity of this compound at various receptors or transporters. semanticscholar.org These models can guide the synthesis of new derivatives with potentially enhanced or reduced activity. matec-conferences.org
Molecular docking is another powerful tool used to predict how a molecule binds to the three-dimensional structure of a protein target. nih.gov Docking simulations could be used to explore the potential interactions of this compound with a wide range of non-human proteins, such as enzymes from environmental microbes or receptors from invertebrate species, helping to prioritize targets for experimental validation. mdpi.com
Furthermore, predictive models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial. nist.gov In silico ADMET prediction can estimate properties like solubility, membrane permeability, potential for metabolism by cytochrome P450 enzymes, and various toxicity endpoints. simulations-plus.combhsai.org These predictions can help forecast the compound's behavior in biological and environmental systems, guiding the design of future experimental studies. The development of meta-models that combine multiple machine learning approaches is enhancing the accuracy of these predictions. nist.gov
| Computational Method | Application for this compound | Predicted Outcomes |
| QSAR | Correlate structural features with biological activity using data from related compounds. | Prediction of activity at various targets; guidance for analog design. |
| Molecular Docking | Simulate the binding of the compound to the active sites of proteins. | Identification of potential molecular targets; understanding of binding modes. mdpi.com |
| ADMET Prediction | Model the compound's pharmacokinetic and toxicological properties. | Estimation of solubility, permeability, metabolic stability, and potential toxicities. simulations-plus.com |
| Molecular Dynamics Simulation | Simulate the movement of the compound and its target protein over time. | Insight into the stability of the ligand-protein complex and binding dynamics. |
Q & A
Q. Q1. What are the optimal synthetic routes for N-ethyl-2-phenylpropan-1-amine, and how can purity be validated?
Answer:
- Synthetic Routes : A common approach involves reductive amination of 2-phenylpropanal with ethylamine under catalytic hydrogenation (e.g., using Pd/C or NaBH4) . Alternative methods include alkylation of primary amines with halogenated precursors, though stereochemical outcomes require careful control.
- Purity Validation :
- NMR Spectroscopy : Use and NMR to confirm molecular structure (e.g., characteristic shifts for ethyl and phenyl groups) .
- HRMS : Validate molecular weight and isotopic patterns via high-resolution mass spectrometry .
- HPLC : Assess purity (>98%) using reverse-phase chromatography with UV detection (e.g., λmax ~255 nm for aromatic systems) .
Q. Q2. What analytical techniques are recommended for structural elucidation of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : Assign proton environments (e.g., ethyl CH2 groups at δ ~2.5–3.0 ppm, aromatic protons at δ ~7.2–7.5 ppm) and carbon connectivity .
- Infrared (IR) Spectroscopy : Identify amine N–H stretches (~3300 cm) and aromatic C=C vibrations (~1600 cm).
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (employ SHELX programs for refinement) .
Q. Q3. What safety precautions are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors (acute toxicity category 4 per GHS) .
- Storage : Keep at –20°C in airtight containers to prevent degradation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. Q4. How can stereochemical discrepancies in NMR data for this compound derivatives be resolved?
Answer:
- Chiral Chromatography : Use chiral stationary phases (e.g., cyclodextrin-based columns) to separate enantiomers .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian or ORCA software) to validate stereochemistry .
- X-ray Diffraction : Resolve absolute configuration via single-crystal analysis (refinement with SHELXL) .
Q. Q5. What strategies are effective for studying structure-activity relationships (SAR) of this compound analogs?
Answer:
- Analog Synthesis : Modify substituents (e.g., halogenation of the phenyl ring, alkyl chain elongation) using methods like Suzuki coupling or nucleophilic substitution .
- Biological Assays : Test receptor binding affinity (e.g., serotonin receptors via radioligand displacement) and functional selectivity (e.g., cAMP assays) .
- Molecular Docking : Map interactions with target proteins (e.g., 5-HT2C receptors) using AutoDock or Schrödinger Suite .
Q. Q6. How can conflicting data in pharmacological studies (e.g., receptor activation vs. inhibition) be analyzed?
Answer:
- Dose-Response Curves : Assess agonist/antagonist behavior across concentration gradients (e.g., EC50 vs. IC50) .
- Biased Signaling Analysis : Use pathway-specific reporters (e.g., β-arrestin recruitment vs. G-protein activation) to identify functional selectivity .
- Statistical Validation : Apply ANOVA or Bayesian modeling to resolve variability in replicate experiments .
Q. Q7. What advanced methods detect trace impurities or degradation products in this compound samples?
Answer:
- LC-MS/MS : Quantify impurities at ppm levels using tandem mass spectrometry with MRM (multiple reaction monitoring) .
- Stability Studies : Accelerate degradation under stress conditions (e.g., heat, light) and profile products via HRMS and NMR .
- ICP-MS : Screen for heavy metal contaminants if metal catalysts are used in synthesis .
Q. Q8. How can in vitro toxicity profiles of this compound be systematically evaluated?
Answer:
- Cell Viability Assays : Use MTT or resazurin assays in hepatic (e.g., HepG2) and neuronal (e.g., SH-SY5Y) cell lines .
- Genotoxicity Screening : Perform Ames tests (bacterial reverse mutation) or Comet assays (DNA damage) .
- Metabolic Stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
